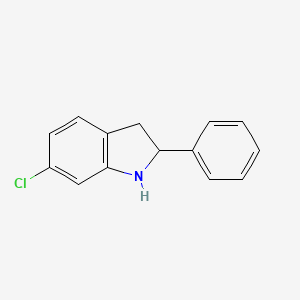

6-Chloro-2-phenylindoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12ClN |

|---|---|

Molecular Weight |

229.70 g/mol |

IUPAC Name |

6-chloro-2-phenyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H12ClN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-7,9,13,16H,8H2 |

InChI Key |

CFMGVORZBBEEDW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Contextualization Within Nitrogen Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are ubiquitous in nature and synthetic chemistry. Their structural diversity and ability to participate in various chemical interactions make them essential building blocks for life and for the development of new technologies. nih.govopenmedicinalchemistryjournal.com These compounds form the core of many biologically active molecules, including alkaloids, vitamins, and hormones. rasayanjournal.co.inpressbooks.pub The presence of the nitrogen atom imparts specific chemical properties, influencing factors like basicity, reactivity, and the potential for hydrogen bonding. nih.gov The study of these heterocycles is a cornerstone of medicinal chemistry, with a significant portion of drug discovery efforts focused on synthesizing and evaluating novel nitrogen-containing compounds for therapeutic applications. nih.govrasayanjournal.co.in

Importance of the Indoline Scaffold in Organic Synthesis

The indoline (B122111) scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a privileged motif in organic synthesis. ekb.eg Its rigid, three-dimensional structure provides a versatile platform for the construction of complex molecules. polimi.it Indolines serve as crucial intermediates in the synthesis of a wide range of biologically active compounds and natural products. ekb.egpolimi.it The development of efficient methods for the synthesis and functionalization of the indoline core is an active area of research, with techniques like cycloaddition reactions and transition-metal-catalyzed processes being employed to create diverse and structurally intricate indoline derivatives. polimi.itacs.org

Specific Research Interest in Halogenated Phenylindoline Derivatives

The introduction of halogen atoms and phenyl groups onto the indoline (B122111) scaffold significantly modulates its electronic and steric properties, leading to compounds with unique reactivity and biological activity. Halogenation, in particular, can enhance a molecule's metabolic stability and membrane permeability, making halogenated derivatives attractive candidates for drug development. plos.org The phenyl group can also contribute to biological activity through various interactions with target proteins. omicsonline.org

Research into halogenated phenylindoline derivatives has revealed their potential in various therapeutic areas. For instance, studies have explored their use as anticancer agents, with some derivatives showing the ability to induce apoptosis in cancer cells. plos.orgnih.gov The specific placement of the halogen and phenyl groups on the indoline ring is crucial for determining the compound's biological effects.

Overview of Current Research Landscape Pertaining to 6 Chloro 2 Phenylindoline

Classical Approaches to Indoline Core Construction

Traditional methods for synthesizing the indoline framework have long been established and typically involve two main pathways: the reduction of a pre-existing indole ring or the direct formation of the indoline ring through a cyclization reaction.

One of the most direct classical routes to an indoline is the chemical reduction of the corresponding indole. For the synthesis of this compound, this would involve the reduction of 6-chloro-2-phenylindole. A variety of reducing agents can accomplish this transformation. A common method involves the use of sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid. nih.gov This reaction selectively reduces the C2=C3 double bond of the indole ring to furnish the indoline structure. nih.gov

Another established method for this reduction utilizes a borane (B79455) reagent, such as a borane-tetrahydrofuran (B86392) complex (BH₃·THF), in the presence of trifluoroacetic acid. This system has been shown to rapidly and efficiently reduce indole compounds to their corresponding indolines in high yields. google.com The process is particularly effective for indoles, though it is noted that simple phenyl substituents, as in 2-phenylindole (B188600), should be avoided for optimal results under certain conditions. google.com

| Precursor | Reagent(s) | Conditions | Product | Reference |

| 2-Phenylindole | NaBH₃CN, Acetic Acid | Stirring for 24 hours | 2-Phenylindoline (B1614884) | nih.gov |

| Indole Compound | Borane-THF complex, Trifluoroacetic Acid | Molar excess of borane reagent | Indoline Compound | google.com |

Classical cyclization methods provide an alternative route to the indoline core without starting from an indole. The Fischer indole synthesis, discovered in 1883, is a cornerstone of indole chemistry and can be adapted for indoline synthesis. wikipedia.org This reaction condenses a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org To produce a 2-phenylindoline derivative, a suitably substituted phenylhydrazine would react with acetophenone (B1666503). chemicalbook.com While this typically yields an indole, subsequent reduction or modification of the reaction can lead to the indoline.

Other classical cyclization strategies include the Leimgruber–Batcho synthesis, which is highly effective for producing substituted indoles that can then be reduced. wikipedia.org Additionally, methods starting from ortho-substituted nitroarenes, such as the Bartoli or Reissert syntheses, provide access to the indole core, which serves as a direct precursor to the target indoline. rsc.orgresearchgate.net

Contemporary Strategies for this compound Synthesis

Modern synthetic chemistry offers powerful tools for the construction of complex molecules like this compound, with transition metal catalysis being at the forefront. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Palladium and copper catalysts are central to many modern strategies for forming the C-N and C-C bonds necessary to construct the indoline ring. These reactions often proceed via intramolecular cyclization of a carefully designed acyclic precursor.

Palladium catalysis offers several elegant pathways to the indoline scaffold. The Buchwald-Hartwig amination is a prominent example, involving the intramolecular coupling of an amine with an aryl halide to form the crucial C-N bond of the heterocyclic ring. ursinus.eduorganic-chemistry.org A potential route to this compound could start with a precursor like 1-(2-bromo-4-chlorophenyl)amino-1-phenylethane. A palladium catalyst, in combination with a suitable phosphine (B1218219) ligand (e.g., RuPhos) and a base, would facilitate the intramolecular cyclization to yield the indoline product. organic-chemistry.orgrsc.org

Another powerful palladium-catalyzed method is the intramolecular Heck reaction . nih.govacs.org This reaction typically involves the cyclization of an N-alkenyl-2-haloaniline. For the target molecule, a precursor such as N-(2-halo-4-chlorophenyl)-1-phenylethen-1-amine could undergo an intramolecular Heck cyclization, where the palladium catalyst facilitates the formation of the C2-C3 bond of the indoline ring. nih.govacs.orgarabjchem.org These reactions are known for their ability to create complex, fused indoline systems with good control over stereochemistry. nih.govchim.it

| Reaction Type | Catalyst/Ligand Example | Precursor Type | Bond Formed | Reference |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / RuPhos | ortho-Haloaniline derivative | C-N | organic-chemistry.orgrsc.org |

| Intramolecular Heck Reaction | Pd(OAc)₂ / Phosphine Ligand | N-alkenyl-2-haloaniline | C-C | nih.govacs.orgarabjchem.org |

Copper-catalyzed reactions, particularly the Ullmann condensation , represent a classical yet continually evolving strategy for C-N bond formation. nih.gov This reaction can be applied intramolecularly to synthesize indolines. A suitable precursor, such as an N-(2-halophenyl)phenethylamine derivative, can undergo cyclization in the presence of a copper catalyst (e.g., CuI) and a ligand, often an amino acid like L-proline or a diamine. nih.govresearchgate.net The reaction typically requires elevated temperatures. researchgate.net Recent advancements have introduced the use of copper nanoparticles, which can catalyze these reactions, sometimes without the need for a ligand. nih.gov These tandem copper-catalyzed N-arylation and cyclization strategies are powerful for building fused N-heterocycles. bohrium.com

| Reaction Type | Catalyst/Ligand Example | Precursor Type | Bond Formed | Reference |

| Intramolecular Ullmann Condensation | CuI / L-Proline or Diamine | N-(2-halophenyl)alkylamine | C-N | nih.govresearchgate.net |

| Nanoparticle Catalysis | CuO or CuI Nanoparticles | Aryl/Alkyl Halide and Amine | C-N | nih.gov |

C-H Functionalization Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in modern synthesis, minimizing the need for pre-functionalized starting materials. nih.gov In the context of synthesizing 2-arylindoles, which are direct precursors to 2-arylindolines, transition-metal-catalyzed C-H functionalization has emerged as a key methodology. nih.govrsc.org

Rhodium(III)-catalyzed annulation of 2-arylindoles with alkynes or alkenes can be achieved through C-H activation. nih.gov For instance, the reaction of 2-phenyl-1H-indoles with alkynes in the presence of a rhodium catalyst like [Cp*RhCl2]2 and an acetate (B1210297) salt under an air atmosphere can yield complex polycyclic structures. nih.gov While this demonstrates the principle of C-H activation on the 2-phenylindole core, specific C-H chlorination at the 6-position via this method is less direct.

A more targeted approach involves the C-H functionalization of simpler, pre-chlorinated precursors. Mechanochemical methods, such as ball milling, have been used for Rhodium(III)-catalyzed C-H alkynylation of indoles under solvent-free conditions. arkat-usa.org This technique highlights the potential for combining C-H activation with green chemistry principles. Research has also demonstrated the ortho C-H bond halogenation of 2-phenylpyridine (B120327) using a rhodium catalyst and N-halosuccinimides, suggesting that directed C-H halogenation could be a viable, though complex, route for introducing the chloro substituent. arkat-usa.org

The development of photoredox catalysis has further expanded the toolkit for C-H functionalization, offering mild conditions for a variety of transformations on both sp² and sp³ C-H bonds. nih.gov These methods, which rely on light to initiate catalytic cycles, are increasingly applied in complex synthesis, providing alternative pathways for forging C-C and C-heteroatom bonds. rsc.orgnih.gov

Green Chemistry Principles in Synthesis

The integration of green chemistry principles is paramount for developing sustainable and environmentally benign synthetic processes. This involves the use of safer solvents, energy-efficient techniques like microwave heating, and highly efficient catalytic systems. google.com

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, improve yields, and enhance product purity. mdpi.comresearchgate.net A notable application is the catalyst-free, microwave-promoted cycloisomerization of 2-alkynylanilines in water to produce indoles. elte.hu The synthesis of 2-phenylindole from 2-(phenylethynyl)aniline can be achieved by heating in water at 200°C under microwave irradiation. elte.hu The addition of a base such as pyrrolidine (B122466) can further accelerate the reaction, yielding the product in as little as 30 minutes. elte.hu This methodology could be adapted for this compound by starting with the appropriately substituted 4-chloro-2-(phenylethynyl)aniline.

The table below summarizes the effect of additives on the microwave-assisted synthesis of 2-phenylindole in water, a key precursor.

| Substrate | Additive (equiv.) | Time | Yield (%) | Reference |

| 2-(Phenylethynyl)aniline | None | 7 h | 12 | elte.hu |

| 2-(Phenylethynyl)aniline | Pyrrolidine (2) | 30 min | 54 | elte.hu |

| 2-(Phenylethynyl)aniline | Piperidine (2) | 30 min | 35 | elte.hu |

| 2-(Phenylethynyl)aniline | KCl (0.1) | 30 min | 5 | elte.hu |

This interactive table showcases the significant rate enhancement achieved with basic additives under microwave irradiation.

Eliminating organic solvents is a core goal of green chemistry. Solvent-free reactions can be achieved through techniques like mechanochemistry (ball milling) or by running reactions neat. The Fischer indole synthesis, a classic method for preparing indoles, has been adapted to solvent-free conditions. researchgate.netrsc.org One approach involves the reaction of a phenylhydrazine with a ketone under neat conditions with a catalyst like zinc chloride or clayzic. researchgate.netinnovareacademics.in

Mechanochemical Fischer indole synthesis using ball milling offers another eco-friendly alternative, although its success can be substrate-dependent. rsc.org While one study reported that the synthesis of 2-phenylindole from acetophenone was not achieved under their specific mechanochemical conditions, the technique has proven effective for other substrates. rsc.org These solvent-free methods reduce waste and simplify product purification. researchgate.net

Catalysis is a cornerstone of green chemistry, enabling reactions with high efficiency and selectivity while minimizing waste. mdpi.com For the synthesis of 2-phenylindoles and their derivatives, various catalytic systems have been developed. The Fischer indole synthesis, for example, traditionally uses Brønsted or Lewis acids, but modern alternatives include ionic liquids and heterogeneous catalysts like zeolites, which can improve yields and be recycled. innovareacademics.innumberanalytics.com

Palladium-catalyzed reactions are particularly versatile. The Sonogashira coupling of a substituted 2-iodoaniline (B362364) with a terminal alkyne, followed by a base-assisted cyclization, provides a powerful one-pot method for synthesizing 2-arylindoles with high regioselectivity. nih.gov Supported metal catalysts, such as silver on silica (B1680970) (Ag/SiO₂), have been used for the synthesis of other chlorinated N-heterocycles, demonstrating the potential for recyclable catalysts in these processes. mdpi.com

The table below compares different catalytic approaches for indole synthesis.

| Reaction Type | Catalyst | Key Features | Reference |

| Fischer Indole Synthesis | Zeolite-based catalyst | Improved yield (up to 30%) vs. traditional acids. | numberanalytics.com |

| Fischer Indole Synthesis | Clayzic | Eco-friendly, better yields, mild conditions. | innovareacademics.in |

| Sonogashira/Cyclization | Palladium complexes | One-pot synthesis, high regioselectivity. | nih.gov |

| Oxidative Cyclization | Ag/SiO₂ | Recyclable catalyst, use of a green solvent (ethanol). | mdpi.com |

This interactive table compares various catalytic systems, highlighting the advantages of modern catalysts in terms of yield, environmental impact, and reusability.

Flow Chemistry Techniques in Indoline Synthesis

Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and higher space-time yields. epa.gov This technology is well-suited for the synthesis of indoline derivatives. epa.govrsc.orgresearchgate.net

A key application is the heterogeneous catalytic hydrogenation of an indole to an indoline. For example, the reduction of an indole precursor can be efficiently performed in a purpose-built flow reactor, such as an H-Cube™ system, using a catalyst cartridge (e.g., Pd/C). researchgate.net This avoids the need for reducing agents like sodium borohydride (B1222165) and simplifies purification. epa.gov Research has shown that flow chemistry can improve the synthesis route to complex molecules with indoline scaffolds, achieving nearly complete conversion in a fraction of the time required for batch processes (e.g., 30 minutes vs. 4 days). epa.gov The productivity of such a flow system can be approximately 200 times higher than the equivalent batch process. epa.gov

Regioselective Synthesis of 6-Chloro and 2-Phenyl Substituents

Achieving the correct substitution pattern is critical. The regioselective synthesis of this compound relies on installing the chloro and phenyl groups at the desired positions of the heterocyclic core with high fidelity. This is typically controlled during the synthesis of the 6-chloro-2-phenyl-1H-indole precursor, as the subsequent reduction to the indoline generally preserves the substitution pattern. nih.gov

One of the most effective methods for ensuring this regiochemistry is the palladium-catalyzed Sonogashira coupling followed by cyclization. nih.gov This strategy starts with a precursor where the chlorine atom is already in place. Specifically, the reaction of 4-chloro-2-iodoaniline with phenylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (CuI) leads to an alkynylated intermediate. Subsequent base-assisted intramolecular cyclization furnishes 6-chloro-2-phenyl-1H-indole in good yield and with complete control over the substituent positions. nih.gov

Another classic approach is the Fischer indole synthesis, where the regioselectivity is dictated by the choice of starting materials. innovareacademics.ingoogle.com To obtain the 6-chloro-2-phenyl isomer, one would react (4-chlorophenyl)hydrazine with acetophenone . The subsequent acid-catalyzed cyclization and rearrangement would yield the desired 6-chloro-2-phenyl-1H-indole.

Once the correctly substituted indole is obtained, it can be reduced to the target this compound. A common method for this reduction is the use of sodium cyanoborohydride (NaBH₃CN) in acetic acid, which selectively reduces the indole double bond without affecting the aromatic rings or the chloro substituent. nih.gov

Strategies for Chlorine Introduction at the 6-Position

The introduction of a chlorine atom at the C-6 position of the indoline ring can be accomplished through two main approaches: direct chlorination of an existing indoline/indole precursor or by utilizing a chlorinated starting material in the ring-forming reaction.

Direct Chlorination: Direct electrophilic chlorination of the indole ring typically favors the electron-rich C-3 position. To achieve substitution at the benzene (B151609) ring portion, particularly at C-6, the reactivity of the pyrrole (B145914) ring must be modulated. One effective strategy involves the acylation of the indoline nitrogen. The resulting 1-acylindoline can then be subjected to chlorination. For instance, a process developed for the synthesis of 5-chloro-indole involves reacting indoline with an acylating agent, followed by chlorination with elemental chlorine in the presence of water and a base. google.com A similar principle can be applied to direct chlorination to other positions on the benzene ring, though achieving specific C-6 selectivity can be challenging and may result in a mixture of isomers. Various chlorinating agents like tert-butyl hypochlorite (B82951) can also be employed for the chlorination of indole derivatives. nih.gov

Synthesis from Chlorinated Precursors: A more regioselective and common approach is to begin the synthesis with a benzene-ring precursor that already contains the chlorine atom at the desired position. For example, a Fischer indole synthesis to produce a 6-chloroindole derivative would start with (4-chlorophenyl)hydrazine. researchgate.netacs.org Similarly, other indole syntheses, such as the Madelung or Reissert methods, can employ chlorinated anilines or toluenes (e.g., 4-chloro-2-nitrotoluene) as foundational building blocks. bhu.ac.in This pre-placement of the halogen ensures its final position in the heterocyclic product, circumventing the regioselectivity issues of direct chlorination.

The table below summarizes common chlorinating agents used for indole and related structures.

| Reagent | Description |

| Elemental Chlorine (Cl₂) | Used for the chlorination of 1-acyl-indoline. google.com |

| N-Chlorosuccinimide (NCS) | A common and milder electrophilic chlorinating agent for aromatic and heterocyclic rings. |

| Sulfuryl Chloride (SO₂Cl₂) | A powerful chlorinating agent, often used for chlorinating isatins. nih.gov |

| tert-Butyl Hypochlorite (tBuOCl) | A versatile reagent used for chlorooxidation and chlorination of indoles and oxindoles. nih.gov |

| Ethyl N,N-dichlorocarbamate | Used for the chlorination of various indole derivatives, sometimes leading to complex rearrangements. cdnsciencepub.com |

Methods for Phenyl Group Installation at the 2-Position

Installing the phenyl group at the C-2 position is a critical step that defines the 2-phenylindoline scaffold. Most synthetic routes first construct the 6-chloro-2-phenyl-indole, which is subsequently reduced to the target indoline.

Fischer Indole Synthesis: This is one of the most established methods for indole synthesis. acs.org It involves the acid-catalyzed cyclization of an arylhydrazone. To obtain a 6-chloro-2-phenylindole, (4-chlorophenyl)hydrazine is condensed with acetophenone to form the corresponding hydrazone, which then undergoes cyclization under acidic conditions. researchgate.netacs.org This method is robust and allows for the preparation of various substituted 2-phenylindoles. researchgate.net

Palladium-Catalyzed Reactions: Modern cross-coupling reactions offer versatile and efficient routes to 2-phenylindoles.

Heteroannulation: A one-pot strategy involves the palladium-catalyzed reaction of a haloaniline, such as 2-bromo-4-chloroaniline, with phenylacetylene. nih.gov This method, often utilizing a catalyst like Pd(PPh₃)₂Cl₂, proceeds through a Sonogashira coupling followed by intramolecular cyclization to yield the 2-phenylindole core. nih.govresearchgate.net

Suzuki Coupling: This reaction pairs a 2-haloindole (e.g., 2-bromo-6-chloroindole) with phenylboronic acid in the presence of a palladium catalyst. acs.orgevitachem.com While effective, this approach requires the prior synthesis of the 2-haloindole precursor. acs.org

Direct C-H Arylation: Advanced methods focus on the direct arylation of the indole C-2 C-H bond with an arylboronic acid, avoiding the need for a pre-halogenated indole. acs.orgnsf.gov These reactions are typically catalyzed by palladium complexes under oxidative conditions. nsf.gov

Reduction to 2-Phenylindoline: Once the 6-chloro-2-phenylindole precursor is synthesized, the final step is the reduction of the C2=C3 double bond of the indole's pyrrole ring. A common and effective method for this transformation is the use of sodium cyanoborohydride (NaBH₃CN) in a suitable acid, such as acetic acid. nih.gov

The table below outlines key synthetic routes for the 2-phenylindole framework.

| Synthetic Method | Key Reactants | Catalyst/Conditions | Product Type |

| Fischer Indole Synthesis | (4-chlorophenyl)hydrazine, Acetophenone | Acid (e.g., KHSO₄·H₂O, ionic liquids) acs.org | 6-Chloro-2-phenylindole |

| Palladium-catalyzed Annulation | 2-Haloaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base nih.gov | 2-Phenylindole derivative |

| Suzuki Coupling | 2-Haloindole, Phenylboronic acid | Palladium catalyst (e.g., Pd(OAc)₂) acs.org | 2-Phenylindole derivative |

| Direct C-H Arylation | Indole, Arylboronic acid | Palladium catalyst (e.g., Pd(OTs)₂) nsf.gov | 2-Arylated indole |

Control of Selectivity at Indoline C-2 and C-3 Sites

A fundamental challenge in indole chemistry is controlling functionalization between the C-2 and C-3 positions. The C-3 position is inherently more electron-rich and nucleophilic, making it the kinetically favored site for most electrophilic additions and substitutions. bhu.ac.inacs.org Therefore, achieving selective C-2 functionalization requires specific strategies to override this natural reactivity.

Directing Group Strategy: The most powerful and widely used method to ensure C-2 selectivity is the installation of a directing group on the indole nitrogen. nih.gov Groups such as pivaloyl (Piv), phenylsulfonyl (SO₂Ph), or other acyl groups are commonly employed. nsf.govnih.gov The mechanism involves the formation of a five-membered metallocycle intermediate where the transition metal catalyst (e.g., Iridium or Palladium) chelates with the carbonyl oxygen of the directing group and the C-2 carbon, thereby directing C-H activation and subsequent functionalization exclusively to the C-2 position. nih.govacs.org This approach effectively blocks reaction at C-3 and overcomes the inherent electronic preference.

Catalyst-Controlled Regioselectivity: In the absence of a strong directing group, the choice of catalyst and ligands can dictate the site of reaction. Studies on the direct arylation of N-(phenylsulfonyl)indoles have shown that a "ligand-free" electrophilic catalyst like Pd(OTs)₂ promotes C-2 arylation. nsf.gov Conversely, the addition of specific chelating ligands, such as 4,5-diazafluoren-9-one (B35911) (DAF), can completely switch the selectivity to favor the C-3 position. nsf.gov This switch is attributed to a change in the dominant reaction mechanism, from a C-2 selective oxidative-Heck pathway to a C-3 selective C-H activation/reductive elimination pathway. nsf.gov

Control via Electronic Effects: The electronic nature of the attacking species can also influence regioselectivity. While electrophilic attack favors C-3, reactions involving electron-deficient radicals can show a preference for the C-2 position. researchgate.net This is because the addition at C-2 leads to a more stable intermediate benzylic radical, which is stabilized by the adjacent phenyl ring of the indole system. researchgate.net

Migration Reactions: An alternative, though less common, strategy is the acid-catalyzed 1,2-migration of a substituent from the C-3 to the C-2 position. jst.go.jp Treatment of a 3-substituted indole with a strong acid like trifluoromethanesulfonic acid (TfOH) can induce the migration of alkyl or aryl groups to the thermodynamically more stable C-2 position. jst.go.jp

Mechanistic Studies of Indoline Ring Formation and Modification

The synthesis of the indoline ring, a core component of many natural products and biologically active molecules, has been the subject of extensive research. nih.gov The formation of substituted indolines like this compound often involves intramolecular cyclization, a process where a molecule folds back on itself to form a ring.

Various methods have been developed to achieve the intramolecular cyclization needed to form the indoline scaffold. One notable approach involves a palladium-catalyzed process where an acetamide (B32628) unit acts as a directing group, facilitating the activation of a C(sp³)–H bond to form the indoline ring. nih.gov Another strategy utilizes visible light and tris(trimethylsilyl)silane (B43935) to promote a reductive cyclization, which is advantageous as it avoids the need for transition metals. nih.gov This photocatalytic method has been shown to be effective for substrates bearing halogen substituents, such as chlorine, allowing for the synthesis of functionalized indolines that can undergo further chemical modifications. nih.gov

The Fischer indole synthesis represents a classic and versatile method for creating indole derivatives, which can subsequently be reduced to indolines. numberanalytics.comvaia.com This reaction involves the condensation of a phenylhydrazine with a ketone or aldehyde, followed by a thieme-connect.comthieme-connect.com-sigmatropic rearrangement and subsequent cyclization and aromatization. numberanalytics.com To obtain this compound, one could envision starting with a appropriately substituted phenylhydrazine and acetophenone, with the resulting indole then being reduced.

The progression of indoline ring formation is often dictated by the stability and reactivity of key intermediates. In the Fischer indole synthesis, the formation of a phenylhydrazone is the initial step, which then tautomerizes to an enamine intermediate that is crucial for the subsequent rearrangement and cyclization. vaia.com

Electrophilic Substitution Reactions on the Indoline Core

The indoline nucleus, being an electron-rich aromatic system, is susceptible to electrophilic substitution reactions. bhu.ac.inwikipedia.org The presence of substituents on the ring, such as the chloro and phenyl groups in this compound, significantly influences the reactivity and the position of incoming electrophiles.

The chlorine atom at the 6-position of the indoline ring is an electron-withdrawing group, which generally deactivates the aromatic ring towards electrophilic substitution. However, it also acts as an ortho-, para-director. In the case of this compound, this would direct incoming electrophiles to positions 5 and 7.

Research on related substituted indolines has shown that the position of electrophilic attack can be controlled by the strategic use of directing groups. For example, a sulfamoyl group on the indole nitrogen can direct lithiation and subsequent electrophilic substitution to specific positions on the benzene ring portion of the molecule. semanticscholar.org While direct studies on this compound are limited, the principles of electrophilic substitution on substituted indoles suggest that the chloro group will play a significant role in determining where further functionalization occurs.

Nucleophilic Reactions and Substitutions

Nucleophilic substitution reactions on the indoline ring are less common than electrophilic substitutions due to the electron-rich nature of the aromatic system. wikipedia.org However, under certain conditions, particularly when strong electron-w-ithdrawing groups are present, nucleophilic aromatic substitution (SNA_r) can occur. wikipedia.org The chlorine atom at the 6-position of this compound could potentially be displaced by a strong nucleophile, although this would likely require harsh reaction conditions.

More commonly, nucleophilic reactions can occur at the nitrogen atom of the indoline ring after deprotonation with a strong base. bhu.ac.in The resulting N-anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to introduce substituents at the nitrogen atom. bhu.ac.in

Reactions at the Nitrogen Atom (N-Functionalization)

The nitrogen atom in the indoline ring is a nucleophilic center, making it amenable to a variety of functionalization reactions, primarily through N-alkylation and N-acylation. These transformations are fundamental for modifying the molecule's properties and for building more complex molecular architectures.

N-Alkylation: N-alkylation of the indoline nitrogen is typically achieved by treating the parent compound with an alkylating agent in the presence of a base. Common methods involve the use of alkyl halides (such as methyl iodide) or benzyl (B1604629) halides. acs.orgsmolecule.com The reaction generally proceeds by deprotonation of the nitrogen atom with a suitable base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by nucleophilic attack on the electrophilic alkylating agent. acs.orgresearchgate.net For instance, the N-alkylation of 2-phenylindole with methyl iodide or methoxymethyl chloride (MOMCl) using NaH as a base affords the corresponding N-substituted products in high yields. acs.org While direct examples for this compound are specific to patented literature, the general reactivity of the 2-phenylindole/indoline scaffold is well-established. acs.orgsmolecule.com One-pot Fischer indolisation followed by N-alkylation has also been developed as a rapid method for producing 1,2,3-trisubstituted indoles. smolecule.com

Another important N-functionalization is the introduction of a tert-butoxycarbonyl (Boc) protecting group. This is readily accomplished by reacting the indoline with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), which serves to protect the nitrogen during subsequent chemical modifications at other positions of the molecule. acs.orgnih.gov

N-Acylation: The nitrogen atom can also undergo acylation. This reaction is commonly performed using an acylating agent like an acid chloride (e.g., chloroacetyl chloride) or an acid anhydride. acs.orgwikipedia.orgmsu.edu The reaction of 2-phenylindole with chloroacetyl chloride, for example, yields the corresponding N-acylated product, which can serve as an intermediate for further synthesis. acs.orgwikipedia.org This acylation step is often a precursor to building more complex heterocyclic systems attached to the indole nitrogen. acs.org

Table 1: Examples of N-Functionalization Reactions on 2-Phenylindole Scaffolds This table presents data for the closely related 2-phenylindole scaffold, which is illustrative of the reactivity expected for this compound.

| Reaction Type | Reagents and Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| N-Methylation | NaH, MeI, DMF or THF, rt | 1-Methyl-2-phenylindole | 94% | acs.org |

| N-Benzylation | NaH, BnBr, DMF, rt | 1-Benzyl-2-phenylindole | Moderate | acs.org |

| N-Acylation | Chloroacetyl chloride | 2-Chloro-1-(2-phenyl-1H-indol-1-yl)ethanone | 81% | acs.org |

| N-Boc Protection | (Boc)₂O | N-Boc-2-phenylindole | 81% | acs.org |

Chemical Transformations of the Phenyl Substituent

Direct functionalization of the 2-phenyl substituent in a pre-formed this compound molecule presents a significant challenge. The indole/indoline ring system is substantially more electron-rich and thus more reactive towards electrophilic aromatic substitution than the appended phenyl ring. researchgate.net Consequently, electrophiles such as nitrating or halogenating agents will preferentially react at the electron-rich positions of the indole nucleus (typically C3, C5, or C7) before attacking the less activated phenyl group. nih.govorganic-chemistry.orgjapsonline.com Research on the iridium-catalyzed borylation of 2-phenylindole, for example, shows that the reaction favors the indole C7-position over any position on the phenyl ring. nih.gov

Due to this reactivity difference, the most common and effective strategy for introducing substituents onto the phenyl ring is to use a pre-functionalized starting material in the indole synthesis itself. Methods like the Fischer, Bischler, or Larock indole syntheses can utilize appropriately substituted phenyl precursors (e.g., a substituted acetophenone or phenylacetylene) to construct the desired 2-(functionalized-phenyl)indole core. chemicalbook.comacs.orgjapsonline.com For example, 2-(3-nitrophenyl)-1H-indole has been synthesized via Fischer indole synthesis, demonstrating the installation of a nitro group on the phenyl ring prior to cyclization. acs.org Similarly, various palladium-catalyzed annulation reactions can build the indole ring from anilines and functionalized bromoalkynes, allowing for wide substituent diversity on what becomes the 2-phenyl group. acs.org

Therefore, while direct transformation of the phenyl group on this compound is not a typical synthetic route, a vast array of derivatives can be accessed by incorporating the desired functionality at the precursor stage.

Halogen-Specific Reactions on the 6-Chloro Group (e.g., Cross-Coupling)

The chlorine atom at the C6-position of the indoline core is an aryl chloride, making it an excellent handle for transition-metal-catalyzed cross-coupling reactions. rsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most prominent examples applied to this class of compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond by coupling the aryl chloride with a primary or secondary amine. sci-hub.seacs.org For substrates like 6-chloroindole, which possess a free N-H group on the indole ring, the reaction requires careful selection of a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate both the indole nitrogen and the coupling amine. rsc.org The catalytic system typically consists of a palladium(0) precursor and a bulky, electron-rich phosphine ligand. acs.orgrsc.org These conditions facilitate the coupling of 6-chloroindole with various amines, including anilines and cyclic secondary amines like piperidine, to afford the corresponding 6-aminoindole (B160974) derivatives. rsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating a new C-C bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This reaction is highly effective for aryl chlorides, including 6-chloroindole. Studies have shown that 6-chloroindole readily reacts with phenylboronic acid under standard Suzuki-Miyaura conditions to give the 6-phenylindole product in high yield. A highly efficient room-temperature protocol for the borylation of aryl chlorides followed by a one-pot Suzuki-Miyaura coupling has also been reported, providing a convenient route to biaryl compounds from substrates like 6-chloroindole. nih.gov

Table 2: Examples of Cross-Coupling Reactions on 6-Chloroindole This table presents data for 6-chloroindole, which serves as a close structural analog for the reactivity of the chloro-substituent in this compound.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Piperidine | Pd₂(dba)₃ / Ligand 1 | LiHMDS | - | Acceptable | rsc.org |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 97% | |

| Suzuki-Miyaura Coupling (One-pot) | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | NaOt*Bu | Dioxane | 80% | nih.gov |

*Ligand 1: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl

N-Alkylation and N-Acylation of the Indoline Nitrogen

The nitrogen atom of the indoline ring is a common site for functionalization, allowing for the introduction of a wide array of substituents through alkylation and acylation reactions. These modifications can significantly alter the steric and electronic properties of the molecule.

Standard conditions for N-alkylation of the parent indole scaffold, 2-phenylindole, typically involve the use of a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide. rsc.org This method is effective for introducing various alkyl groups. For instance, the reaction of 2-phenylindole with benzyl bromide in DMF at elevated temperatures (80 °C) can lead to complete N-alkylation with high yields. rsc.org While this method is highly effective, lower yields have been reported with certain alkylating agents like benzyl, propargyl, and prenyl bromides due to the competing formation of 1,3-disubstituted indole derivatives. nih.gov

Phase-transfer catalysis (PTC) presents an alternative, often milder, approach for N-alkylation. researchgate.net Quaternary ammonium (B1175870) salts, such as triethylbenzylammonium chloride (TEBAC), can serve as both the catalyst and the alkylating agent, facilitating the transfer of a benzyl group to the indole nitrogen in the presence of a strong base like 50% aqueous NaOH. researchgate.net

N-acylation is also readily achieved. The reaction of 2-phenylindole with di-tert-butyl dicarbonate ((Boc)₂O) proceeds smoothly to afford the N-Boc protected derivative in high yield. nih.gov Base-catalyzed acylation can also be employed to introduce other acyl groups, such as a benzoyl group. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions on the 2-Phenylindole Scaffold Note: These reactions, demonstrated on the parent 2-phenylindole, are generally applicable to the 6-chloro derivative following reduction of the corresponding indole.

| Reagent | Base/Catalyst | Solvent | Product Type | Yield (%) | Reference(s) |

| Benzyl Bromide | NaH | DMF | N-Benzyl | 91 | rsc.org |

| Propargyl Bromide | NaH | DMF | N-Propargyl | Moderate | nih.gov |

| Di-tert-butyl dicarbonate | - | - | N-Boc | 81 | nih.gov |

| Benzoyl Chloride | Base | - | N-Benzoyl | - | researchgate.net |

| TEBAC | NaOH (50% aq.) | Toluene | N-Benzyl | High | researchgate.net |

Functionalization at the 3-Position of the Indoline Ring

The C3 position of the indoline ring is nucleophilic, making it susceptible to electrophilic substitution, particularly in the corresponding indole precursor. Chemical transformations at this position are crucial for expanding the structural diversity of the scaffold.

Research on 2-phenylindoles has shown that the C3-position can be readily functionalized. nih.gov For example, 2-phenylindole-3-carboxaldehyde can be synthesized and subsequently converted into other derivatives. Reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime, while treatment with copper(II) acetate can transform the oxime into a 3-cyano-2-phenylindole derivative in excellent yield. nih.gov

Direct C-H functionalization offers a modern approach to modify the C3-position. A metal-free method for the C3-azidation of 2-phenylindoles has been developed using aryldiazonium tetrafluoroborates, providing access to 3-azoindoles in high yields. thieme-connect.com This protocol has been shown to tolerate halogen substituents on the indole scaffold. thieme-connect.com For 3-carboxamide indoles, catalyst-controlled C-H functionalization allows for selective modification. While Ir(III)/Ag(I) catalysts direct functionalization to the C2-position, Rh(I)/Ag(I) co-catalysts can promote a 1,2-acyl translocation followed by functionalization at the C3-position. nih.gov

Table 2: Selected Functionalization Reactions at the C3-Position of 2-Phenylindoles Note: These functionalizations are typically performed on the indole, which can then be reduced to the target indoline.

| Reaction Type | Reagents | Product Functional Group | Yield (%) | Reference(s) |

| Oximation | Hydroxylamine hydrochloride, NaOH | Oxime (-CH=NOH) | Excellent | nih.gov |

| Cyanation (from Oxime) | Cu(OAc)₂ | Cyano (-CN) | 84 | nih.gov |

| Azo-Coupling | Aryldiazonium tetrafluoroborates | Azo (-N=N-Ar) | 96 | thieme-connect.com |

| C-H Functionalization | Diazo compound, Rh(I)/Ag(I) catalyst | Alkylated Carboxamide | 99 | nih.gov |

Introduction of Diverse Substituents on the 2-Phenyl Moiety

The diversity of the this compound library can be significantly expanded by introducing various substituents onto the 2-phenyl ring. This is most commonly achieved by employing substituted precursors during the initial indole synthesis.

The Fischer indole synthesis and palladium-catalyzed annulation methods are powerful tools for this purpose. researchgate.netnih.gov A one-pot, two-step Sonogashira-type alkynylation followed by a base-assisted cycloaddition using an array of substituted terminal alkynes allows for the synthesis of a focused 2-phenylindole library. nih.gov For example, reacting 2-iodo-4-chloroaniline with various substituted phenylacetylenes (e.g., those bearing methoxy (B1213986) or fluoro groups) provides direct access to 6-chloro-2-phenylindoles with corresponding substituents on the phenyl ring. nih.govsci-hub.st Similarly, heteroaromatic alkynes, such as those containing pyridine (B92270) or thiophene (B33073) moieties, can be used to generate 2-heteroarylindole derivatives. nih.gov

Table 3: Synthesis of 2-Arylindoles with Varied Phenyl Substituents via Sonogashira Coupling Note: This approach allows for the direct synthesis of the substituted 6-chloro-2-phenylindole scaffold.

| Terminal Alkyne | Resulting 2-Aryl Group | Reference(s) |

| Phenylacetylene | Phenyl | nih.gov |

| 4-Methoxyphenylacetylene | 4-Methoxyphenyl | sci-hub.st |

| 4-Fluorophenylacetylene | 4-Fluorophenyl | nih.gov |

| Naphthalen-2-ylethyne | Naphthalen-2-yl | nih.gov |

| 3-Ethynylpyridine | Pyridin-3-yl | nih.gov |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereocenters within the this compound framework is of significant interest. Asymmetric synthesis can be approached by creating chirality at the nitrogen atom (atropisomerism), at the C2 or C3 positions of the indoline ring, or through diastereoselective reductions.

Enantioselective N-alkylation of indoles has been achieved via an intermolecular aza-Wacker-type reaction. escholarship.org This method uses a palladium catalyst with a chiral PyrOx ligand to couple indole derivatives with allylic or homoallylic alcohols, creating a new stereocenter adjacent to the nitrogen with high enantioselectivity. escholarship.org Another strategy involves the creation of N-C axial chirality. Chiral phosphoric acid catalysis can facilitate the atroposelective amination of N-phenylindoles, establishing a chiral axis between the indole nitrogen and the phenyl substituent. snnu.edu.cnsemanticscholar.org

Diastereoselective methods can be employed during the reduction of the indole ring. The catalytic hydrogenation of N-acyl-3-substituted-indole-2-carboxylates can afford either cis- or trans-indoline diastereomers, depending on the reaction conditions and the nature of the substituents. clockss.org This provides a pathway to control the relative stereochemistry between the C2 and C3 positions.

Table 4: Strategies for Stereoselective Synthesis of Indole/Indoline Derivatives

| Strategy | Key Reagents/Catalyst | Type of Chirality | Reference(s) |

| Enantioselective N-Alkylation | Pd(II) / Chiral PyrOx Ligand, Alkenol | C-N Stereocenter | escholarship.org |

| Atroposelective C-H Amination | Chiral Phosphoric Acid (CPA), Azoarenes | N-C Axial Chirality | snnu.edu.cn |

| Diastereoselective Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | cis or trans Diastereomers | clockss.org |

Synthesis of Fused Ring Systems Incorporating the this compound Scaffold

The this compound core can act as a foundational building block for the construction of more complex, polycyclic fused ring systems. These reactions typically involve the functional groups on the indoline ring participating in intramolecular or intermolecular cyclizations.

Derivatives of 2-phenylindole can be used to construct fused heterocyclic systems. For example, a 2-(2-phenyl-1H-indol-1-yl)acetohydrazide can be cyclized to form an imidazolethione derivative. japsonline.com Further reaction of this intermediate with chloroacetic acid leads to the formation of a fused bicyclic imidazo[2,1-b]thiazol-3(2H)-one system. A similar strategy starting from a triazinyl-indole derivative can yield a thiazolo[3,2-b] nih.govthieme-connect.comclockss.orgtriazinone scaffold. japsonline.com

Cascade transformations of C2-quaternary indoxyls, which can be derived from indoles, provide a pathway to complex fused systems. For instance, 2-(2-aryl-3-oxoindolin-2-yl)-2-phenylacetonitriles can be converted to 2-(2-oxo-2-arylethyl)-2-phenylindolin-3-ones. acs.org These intermediates can then undergo base-assisted intramolecular SNAr cyclization to produce complex indoxyl-fused quinolone-4 hybrids, such as (dihydro)indolo[1,2-a]quinolin-5-ones, in excellent yields. acs.org Gold-catalyzed cascade reactions between indoles and skipped diynes have also been reported to afford cyclohept[b]indole (B1203517) fused systems. sci-hub.se

Table 5: Examples of Fused Ring System Synthesis from Indole Derivatives

| Indole Precursor | Key Reagents | Resulting Fused System | Reference(s) |

| Imidazolylindole derivative | Chloroacetic acid | Imidazo[2,1-b]thiazol-3(2H)-one | japsonline.com |

| Triazinylindole derivative | Chloroacetic acid | Thiazolo[3,2-b] nih.govthieme-connect.comclockss.orgtriazinone | japsonline.com |

| 2,2-Disubstituted indolin-3-one | Cs₂CO₃ (intramolecular SNAr) | (Dihydro)indolo[1,2-a]quinolin-5-one | acs.org |

| Indole | Skipped diyne, Gold catalyst | Cyclohept[b]indole | sci-hub.se |

Advanced Spectroscopic and Spectrometric Characterization Techniques in 6 Chloro 2 Phenylindoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. For 6-Chloro-2-phenylindoline, this would involve characteristic signals for the protons on the phenyl ring, the chlorinated benzene (B151609) portion of the indoline (B122111) core, the N-H proton, and the protons at the C2 and C3 positions of the saturated heterocyclic ring. However, no peer-reviewed data or spectra are available to create a detailed analysis or data table.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy maps the carbon framework of a molecule. A spectrum for this compound would show distinct peaks for each unique carbon atom, including the quaternary carbons and those bearing protons. This data is essential for confirming the carbon skeleton of the molecule. As with ¹H NMR, specific chemical shift data for this compound is not found in the accessible literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are critical for unambiguously assigning proton and carbon signals, especially in complex structures.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to map out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (over two to three bonds) between protons and carbons, which is vital for connecting different structural fragments.

Without foundational 1D NMR data, no analysis of 2D NMR correlations for this compound can be provided.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. While HRMS data exists for structurally related but different molecules, no precise mass determination for the [M+H]⁺ or molecular ion of this compound has been published. rsc.org

Electron Ionization Mass Spectrometry (EIMS)

EIMS involves bombarding a molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can help in structural identification. Analysis of the fragmentation pathways of this compound would be expected to show characteristic losses, such as the cleavage of the phenyl group or loss of a chlorine atom, but specific experimental data is unavailable.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), reveals a unique pattern of absorption bands characteristic of the molecule's structure.

For this compound, the IR spectrum is expected to exhibit a series of distinct absorption bands corresponding to the vibrations of its various structural components. Key absorptions would arise from the N-H bond of the indoline ring, the C-H bonds of the aromatic and aliphatic regions, the C=C bonds of the aromatic rings, and the C-Cl bond.

The N-H stretching vibration of the secondary amine in the indoline ring typically appears as a single, sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations from both the phenyl and the chloro-substituted benzene rings are anticipated to be observed as a group of sharp bands just above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations of the CH and CH₂ groups in the indoline ring would produce strong, sharp absorptions in the 2850-3000 cm⁻¹ range.

The C=C stretching vibrations within the aromatic rings are expected to give rise to several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region. The presence of the chlorine atom attached to the benzene ring is indicated by a C-Cl stretching vibration, which typically appears as a strong band in the fingerprint region, between 800 and 600 cm⁻¹. The specific position of this band can provide information about the substitution pattern on the aromatic ring.

A summary of the expected characteristic IR absorption bands for this compound is presented in Table 1.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine (Indoline) |

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl and Benzene) |

| 2850 - 3000 | C-H Stretch | Aliphatic (Indoline Ring) |

| 1450 - 1600 | C=C Stretch | Aromatic Rings |

| 1300 - 1350 | C-N Stretch | Aromatic Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within its aromatic systems. The indoline and phenyl rings constitute the primary chromophores. The presence of the chlorine atom, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted 2-phenylindoline (B1614884).

Typically, indole (B1671886) and its derivatives exhibit strong absorption bands in the UV region. For this compound, one would anticipate one or more intense absorption bands between 200 and 400 nm. The precise λmax values and their corresponding molar absorptivities (ε) are dependent on the solvent used for the analysis, as solvent polarity can influence the energy levels of the electronic states.

Based on related structures, it is plausible that this compound would exhibit a primary absorption band around 250-270 nm and a secondary, possibly lower intensity, band at a longer wavelength, perhaps around 280-300 nm. These absorptions are characteristic of the π-conjugated system formed by the fusion of the benzene ring with the pyrroline (B1223166) ring of the indoline nucleus, further extended by the phenyl substituent.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Wavelength Range (nm) | Electronic Transition | Chromophore |

|---|---|---|

| 250 - 270 | π → π* | Phenyl and Benzene Rings |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid at the atomic level. This technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the precise coordinates of each atom can be determined.

For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.

Conformation: The exact spatial arrangement of the atoms, including the puckering of the indoline ring and the dihedral angle between the phenyl group and the indoline moiety.

Stereochemistry: Unambiguous determination of the relative and absolute configuration of any stereocenters.

Crystal Packing: How the individual molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking.

The crystallographic data would reveal the planarity of the aromatic rings and the specific geometry of the five-membered indoline ring. The orientation of the phenyl group relative to the indoline core is of particular interest, as steric and electronic effects will dictate the most stable conformation. Furthermore, the analysis would confirm the position of the chlorine atom on the benzene ring.

Should a suitable crystal be grown, the expected crystallographic parameters would be determined, as outlined in Table 3.

Table 3: Predicted X-ray Crystallography Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Volume (ų) | V |

| Molecules per Unit Cell | Z |

| Bond Lengths (Å) | e.g., C-N, C-C, C-Cl |

| Bond Angles (°) | e.g., C-N-C, C-C-C |

Computational Chemistry and Theoretical Investigations of 6 Chloro 2 Phenylindoline

Theoretical Studies on Intramolecular Interactions and Conformational Analysis:This would require a study that has explored the different possible conformations of the 6-Chloro-2-phenylindoline molecule, their relative energies, and the intramolecular interactions (e.g., hydrogen bonds, steric effects) that stabilize them.

Without access to published research containing this specific computational data for this compound, any attempt to generate the requested article would result in speculation and would not meet the required standards of scientific accuracy and detail.

Prediction of Opto-electronic Properties and Charge Transport Characteristics

Theoretical investigations of similar molecular structures, such as substituted indoline (B122111) derivatives, often focus on key parameters that govern their potential use in electronic devices. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, reorganization energies for both holes and electrons, and charge transfer integrals. These calculations provide valuable insights into a molecule's ability to absorb and emit light, as well as its efficiency in transporting charge carriers.

For instance, studies on related indoline-based compounds have explored how different substituent groups on the indoline core can modulate these electronic properties. The introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the material's optical and electronic characteristics. However, without specific computational data for this compound, any discussion of its properties would be purely speculative and fall outside the scope of this focused article.

The following data tables are structured to present the key parameters typically determined in computational studies of optoelectronic and charge transport properties. In the absence of specific research on this compound, these tables remain unpopulated.

Table 1: Predicted Opto-electronic Properties of this compound

| Parameter | Value |

| Highest Occupied Molecular Orbital (HOMO) Energy (eV) | Data not available in the searched literature |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | Data not available in the searched literature |

| HOMO-LUMO Energy Gap (eV) | Data not available in the searched literature |

Table 2: Predicted Charge Transport Characteristics of this compound

| Parameter | Value |

| Hole Reorganization Energy (λh) (eV) | Data not available in the searched literature |

| Electron Reorganization Energy (λe) (eV) | Data not available in the searched literature |

| Hole Transfer Integral (th) (eV) | Data not available in the searched literature |

| Electron Transfer Integral (te) (eV) | Data not available in the searched literature |

| Predicted Hole Mobility (µh) (cm²/Vs) | Data not available in the searched literature |

| Predicted Electron Mobility (µe) (cm²/Vs) | Data not available in the searched literature |

Further theoretical and experimental research is necessary to elucidate the specific optoelectronic and charge transport characteristics of this compound. Such studies would be invaluable in assessing its potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Applications of 6 Chloro 2 Phenylindoline in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Indole (B1671886) derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to multiple receptors with high affinity, which is advantageous for the development of new bioactive compounds. researchgate.net As a subset of the indole family, 2-phenylindoles are considered promising precursors in drug discovery. researchgate.net

While specific examples detailing the use of 6-Chloro-2-phenylindoline as a key intermediate are not abundant, the synthesis of related compounds such as 1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone highlights the utility of chloro-substituted phenylindoles as foundational molecules. rjptonline.org The synthesis of this ethanone (B97240) derivative involves the cyclization of an intermediate, a process in which this compound could theoretically serve a similar role. rjptonline.org The general synthetic utility of indole derivatives is vast, with applications in the creation of anticancer, antiviral, and anti-inflammatory agents. openmedicinalchemistryjournal.com For instance, derivatives of 2-phenylindole (B188600) have been synthesized and evaluated as inhibitors of the NorA efflux pump in Staphylococcus aureus, demonstrating the potential for this scaffold in developing new antibacterial agents. nih.gov The synthesis of these complex molecules often relies on the functionalization of the indole core, a role for which this compound is well-suited.

Utilization in the Development of Novel Reagents and Catalytic Systems

The development of novel reagents and catalytic systems is a cornerstone of modern chemistry. While there is no direct evidence in the provided search results of this compound being used for this purpose, the chemistry of related indole compounds suggests potential pathways. For example, the synthesis of novel aminating reagents has been explored through the intramolecular C-H amination of nitroarenes to produce 2-arylindolines. researchgate.net This indicates that the indoline (B122111) scaffold can be a target for the development of new synthetic methodologies.

Furthermore, the synthesis of various 2-phenylindole derivatives has been achieved using palladium- or rhodium-mediated methodologies, which underscores the compatibility of the indole nucleus with transition metal catalysis. nih.govnih.gov These catalytic systems can be used to construct complex molecular architectures, and the specific substitution pattern of this compound could influence the efficiency and selectivity of such reactions.

Contributions to Dye Chemistry and Pigment Synthesis

Dyes and pigments are essential colorants used across numerous industries. researchgate.net They are typically organic molecules that are soluble and impart color by absorbing specific wavelengths of light. researchgate.net The molecular structure of a dye, including the presence of chromophores and auxochrome groups, determines its color and properties. chemicalbook.com

Although there is no specific mention of this compound in the synthesis of dyes and pigments in the search results, the broader class of indole derivatives has been investigated for such applications. The unique electronic properties of the 2-phenylindole scaffold, such as high electron mobility and photoluminescence, make it a candidate for developing fluorescent dyes. omicsonline.orgomicsonline.org The chlorine substituent on the this compound molecule could potentially be used to tune the color and photophysical properties of resulting dyes. For example, in the synthesis of Pigment Yellow 83, chloro-substituted anilines are used as coupling components, indicating that chloro-aromatic compounds are integral to the synthesis of certain pigments. google.com

Integration into Organic Materials for Optoelectronic Applications

The unique electronic and optical properties of 2-phenylindole derivatives make them attractive for applications in materials science, particularly in the field of optoelectronics. omicsonline.orgomicsonline.org

The development of organic light-emitting diodes (OLEDs) and other organic electronic devices often relies on materials with good charge transport properties. researchgate.netresearchgate.net A derivative of the target compound, 6-Chloro-1-phenylindoline-2,3-dione, has been studied for its charge-transport properties. iucr.orgnih.goviucr.org Density functional theory (DFT) calculations suggest that the crystalline form of this compound could be used as a hole-transport material due to its high hole mobility. nih.gov This indicates that the 6-chloro-substituted indoline core is a promising scaffold for designing materials for organic electronics. Carbazole derivatives, which share structural similarities with indolines, are widely used as building blocks for host materials in phosphorescent OLEDs. mdpi.com

Fluorescent probes are crucial tools in chemical biology and medical diagnostics. The 2-phenylindole scaffold is the core of the well-known fluorescent probe 4′,6-diamidino-2-phenylindole (DAPI). nih.govnih.govaip.org DAPI binds to DNA and exhibits a significant increase in fluorescence, making it a valuable stain for cellular imaging. nih.gov While there is no direct evidence of this compound being used as a fluorescent probe, its structural similarity to DAPI suggests that with appropriate functionalization, it could be developed into a novel probe. The chlorine atom could potentially be used to modulate the probe's spectral properties or its binding affinity for specific targets. Other heterocyclic compounds, such as 9-Amino-6-chloro-2-methoxyacridine (ACMA), are used as pH-sensitive fluorescent probes, demonstrating that chloro-substituted aromatic systems can be key components of fluorescent sensors. medchemexpress.com

Non-linear optical (NLO) materials are essential for applications in photonics and optoelectronics, including frequency doubling of light. iucr.orgnih.govrsc.org A necessary condition for a second-order NLO response is a non-centrosymmetric crystal structure. iucr.org The derivative, 6-Chloro-1-phenylindoline-2,3-dione, crystallizes in a non-centrosymmetric space group and exhibits a significant second-order NLO effect, specifically second-harmonic generation (SHG), where it converts 1064 nm laser light to 532 nm green light. iucr.orgnih.goviucr.org This finding strongly suggests that the 6-chloro-substituted indoline framework is a promising candidate for the development of new NLO materials.

Challenges and Future Research Directions in 6 Chloro 2 Phenylindoline Chemistry

Overcoming Regioselectivity and Diastereoselectivity Challenges in Synthesis

The synthesis of substituted indolines, including the 6-chloro-2-phenylindoline core, often faces significant hurdles in controlling regioselectivity and diastereoselectivity. rsc.org The formation of the indoline (B122111) ring can lead to multiple isomers, and achieving a high yield of the desired isomer is a critical challenge.

Regioselectivity: In reactions such as the Fischer indole (B1671886) synthesis, which can be adapted for indoline production, the cyclization step can result in different regioisomers, particularly when using unsymmetrical ketones or anilines. rsc.org For this compound, this means ensuring the cyclization occurs at the correct position on the chlorinated aniline (B41778) precursor to yield the 6-chloro isomer exclusively. Future research will likely focus on the development of new catalysts and reaction conditions that can direct the cyclization with high regiocontrol. Computational studies can aid in understanding the factors that govern regioselectivity in these reactions, providing a model for predicting outcomes and designing more selective syntheses. nih.gov

Diastereoselectivity: When introducing additional substituents onto the indoline ring, particularly at the C2 and C3 positions, the creation of stereocenters necessitates control over diastereoselectivity. For derivatives of this compound, this is crucial as the biological activity of stereoisomers can vary significantly. Current methods may produce mixtures of diastereomers, requiring challenging separation processes. Future strategies will likely involve the use of chiral catalysts and auxiliaries to guide the stereochemical outcome of reactions, leading to the selective formation of a single diastereomer.

| Challenge | Future Research Direction |

| Poor regioselectivity in cyclization reactions | Development of highly regioselective catalysts, use of computational models to predict and control regioselectivity. nih.gov |

| Formation of diastereomeric mixtures | Application of chiral catalysts and auxiliaries, development of stereoselective synthetic routes. |

| Difficult separation of isomers | Development of more efficient and scalable purification techniques. |

Development of More Sustainable and Environmentally Friendly Synthetic Routes

Traditional methods for the synthesis of indolines and their derivatives often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, which raise environmental concerns. mdpi.com A significant future direction in the chemistry of this compound is the development of greener and more sustainable synthetic protocols.

This includes the use of:

Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids. nih.govimpactfactor.org

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. morressier.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the formation of byproducts. nih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. nih.gov

Recent advancements in photocatalysis and mechanochemistry offer promising avenues for the sustainable synthesis of indolines. acs.orgrsc.org Photocatalyzed reactions can often be performed under mild conditions using visible light as a renewable energy source, while mechanochemistry allows for solvent-free reactions, reducing waste and energy consumption. acs.orgrsc.org

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis plays a pivotal role in the synthesis and functionalization of indoline scaffolds. The development of novel and more efficient catalytic systems is a key area of future research for this compound chemistry.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of 2-phenylindoles and their derivatives. researchgate.net Future research will focus on developing more active and robust palladium catalysts, as well as exploring the use of other transition metals such as copper, rhodium, and iridium, which can offer alternative reactivity and selectivity. nih.govorganic-chemistry.org For instance, iridium-catalyzed C-H activation could provide a direct route to functionalize the indoline core. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. mdpi.com For the synthesis of chiral derivatives of this compound, the development of new organocatalysts that can control enantioselectivity is a high priority.

Biocatalysis: The use of enzymes as catalysts offers the potential for highly selective transformations under mild conditions. While still an emerging area for indoline synthesis, the development of engineered enzymes for specific transformations of the this compound scaffold could provide a highly sustainable and efficient synthetic route.

| Catalytic System | Potential Application for this compound |

| Advanced Transition Metal Catalysts (e.g., Pd, Cu, Rh, Ir) | C-H functionalization, cross-coupling reactions for derivatization. nih.govorganic-chemistry.orgresearchgate.net |

| Novel Organocatalysts | Asymmetric synthesis of chiral derivatives. mdpi.com |

| Engineered Enzymes (Biocatalysis) | Highly selective and sustainable synthesis and transformations. |

Advanced Methodologies: Mechanochemistry and Microfluidic Reactor Applications

To address the challenges of sustainability and efficiency, researchers are exploring advanced synthetic methodologies such as mechanochemistry and microfluidic reactors.

Mechanochemistry: This solvent-free technique involves the use of mechanical force to induce chemical reactions. rsc.org Mechanochemical methods have been successfully applied to the Fischer indole synthesis and other reactions for preparing indoles and indolines. rsc.org This approach offers significant environmental benefits by eliminating the need for bulk solvents and can also lead to different reactivity and selectivity compared to solution-phase reactions. semanticscholar.orgnih.gov Future work will involve adapting these methods for the specific synthesis of this compound and its derivatives.

Microfluidic Reactors: These devices, also known as lab-on-a-chip systems, allow for chemical reactions to be carried out in a continuous flow manner within micro-scale channels. elveflow.comufluidix.com This technology offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, and the potential for automated synthesis and optimization. nih.govineosopen.org The application of microfluidic technology to the synthesis of this compound could lead to more efficient, scalable, and safer production processes. epa.gov

Computational Design and Prediction for New this compound Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, computational approaches can be used to:

Predict Biological Activity: In silico screening and molecular docking studies can be used to predict the interaction of new this compound derivatives with biological targets, helping to prioritize the synthesis of compounds with the highest potential for therapeutic activity. rsc.org

Design Novel Structures: Structure-based drug design can be employed to create new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Understand Reaction Mechanisms: Density functional theory (DFT) calculations can provide insights into the mechanisms of reactions used to synthesize and functionalize this compound, aiding in the optimization of reaction conditions and the development of new synthetic methods. researchgate.net

The integration of computational design with synthetic chemistry will accelerate the discovery and development of new this compound derivatives with desired properties.

Expanding the Scope of Derivatization for Diverse Chemical Applications

The versatility of the this compound scaffold allows for a wide range of chemical modifications to tune its properties for various applications. Future research will focus on expanding the scope of derivatization to access novel compounds with unique biological and material properties.

Key areas for derivatization include:

N-Substitution: Modification of the nitrogen atom of the indoline ring can significantly impact the compound's properties. A variety of substituents can be introduced, including alkyl, acyl, and aryl groups, to modulate biological activity and physical characteristics. researchgate.net

Functionalization of the Phenyl Ring: The phenyl group at the 2-position offers another site for modification. Introducing different substituents on this ring can influence the electronic properties and steric profile of the molecule.

Substitution on the Benzene (B151609) Ring of the Indoline Core: While the focus is on the 6-chloro derivative, further substitution on the benzene portion of the indoline can lead to new analogues with altered properties.